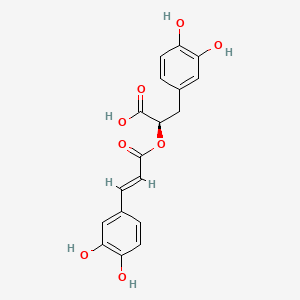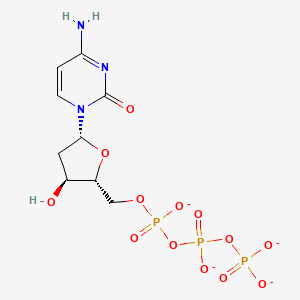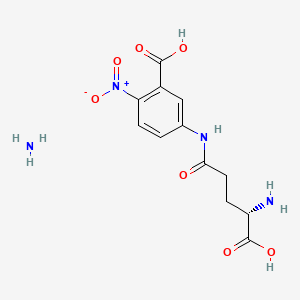![molecular formula C14H17IN2 B1663385 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide CAS No. 1000009-73-3](/img/structure/B1663385.png)
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is a fluorescent compound known for its applications in biological and chemical research. It is a derivative of pyridinium and is often used as a substrate in studies involving neurotransmitter transporters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(Dimethylamino)benzaldehyde with 1-methylpyridinium iodide under specific conditions. The reaction is carried out in the presence of a catalyst such as anhydrous aluminum chloride, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-purity this compound .
化学反应分析
Types of Reactions
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly involving the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can result in various substituted pyridinium compounds .
科学研究应用
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is widely used in scientific research due to its fluorescent properties. Some key applications include:
Neurotransmitter Transporter Studies: It is used as a fluorescent substrate to study the activity of neurotransmitter transporters such as the serotonin transporter, dopamine transporter, and norepinephrine transporter.
Cell Labeling: The compound is used to label catecholamine neuronal cell bodies with high selectivity, aiding in the visualization and study of these cells.
High-Throughput Screening: Its fluorescent properties make it suitable for high-throughput screening assays in drug discovery and other research areas.
作用机制
The mechanism of action of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide involves its uptake by neurotransmitter transporters. Once inside the cells, it fluoresces, allowing researchers to monitor transporter activity in real-time. The compound’s uptake is dependent on sodium and chloride ions and can be inhibited by specific transporter inhibitors such as fluoxetine .
相似化合物的比较
Similar Compounds
1-Methyl-4-phenylpyridinium (MPP+): A structurally similar compound used in similar applications but with different fluorescence properties.
4-[4-(Dimethylamino)styryl]pyridine: Another fluorescent compound with applications in cell labeling and transporter studies.
Uniqueness
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is unique due to its superior fluorescence uptake in cells expressing the serotonin transporter compared to other similar compounds. This makes it particularly valuable for studying serotonin transporter activity and related research .
属性
CAS 编号 |
1000009-73-3 |
|---|---|
分子式 |
C14H17IN2 |
分子量 |
340.2 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide |
InChI |
InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
CAMWVBRDIKKGII-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] |
| 1141-41-9 | |
Pictograms |
Acute Toxic |
同义词 |
(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9-ol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


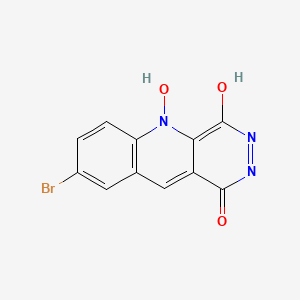


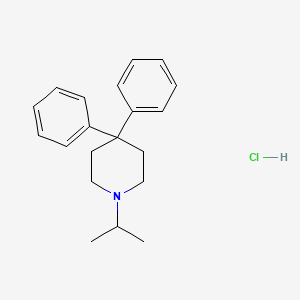
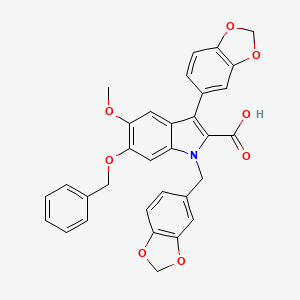
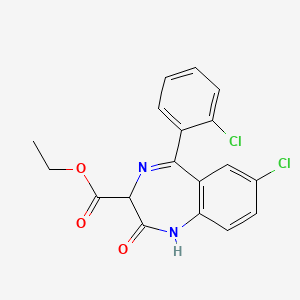
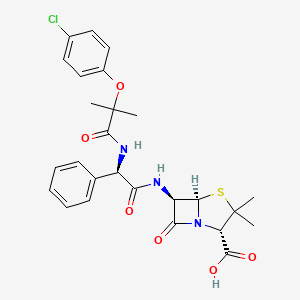
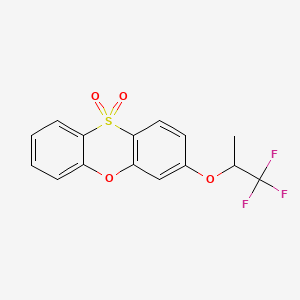
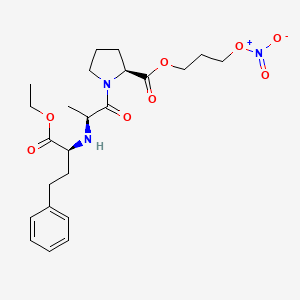
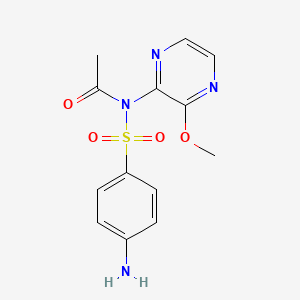
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1663318.png)
